molecular formula C12H16ClNO B1446760 (3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine CAS No. 1565444-22-5

(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine

Cat. No. B1446760
CAS RN: 1565444-22-5
M. Wt: 225.71 g/mol
InChI Key: AAHKZCGRSAEPQZ-UHFFFAOYSA-N
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Description

(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine, or 3-CMA, is a synthetic compound that has recently been gaining attention in scientific research. It is a derivative of the naturally occurring compound cyclopropylmethylbromide, and is classified as an amine. 3-CMA has been studied for its potential applications in a variety of fields, including chemistry, biochemistry, and pharmacology. Additionally, this paper will explore possible future directions for further research of 3-CMA.

Scientific Research Applications

3-CMA has been studied for its potential applications in a variety of fields. In chemistry, 3-CMA has been used as a reagent in organic synthesis, as it is a versatile and effective building block for a variety of compounds. In biochemistry, 3-CMA has been used as a probe to study the structure and function of proteins. In pharmacology, 3-CMA has been studied for its potential use as a drug to treat a variety of diseases, including cancer and neurological disorders.

Mechanism of Action

The exact mechanism of action of 3-CMA is not entirely understood. However, it is believed to act as an inhibitor of a variety of enzymes, including proteases and phosphatases. This inhibition is believed to be due to the ability of 3-CMA to bind to the active sites of the enzymes, preventing them from functioning properly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMA have not been extensively studied. However, it has been shown to inhibit the activity of a variety of enzymes, including proteases and phosphatases. Additionally, 3-CMA has been shown to have a variety of effects on cells, including the inhibition of cell proliferation and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

3-CMA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a wide range of applications. Additionally, 3-CMA is relatively stable, making it ideal for use in long-term experiments. However, there are some limitations to the use of 3-CMA in laboratory experiments. For example, 3-CMA is toxic in high concentrations, and should be handled with caution. Additionally, 3-CMA is relatively expensive, making it a less cost-effective option for some experiments.

Future Directions

Given the potential applications of 3-CMA, there are a number of possible future directions for further research. For example, further research could be conducted to explore the potential therapeutic applications of 3-CMA, such as its potential use in cancer and neurological disorders. Additionally, further research could be conducted to explore the biochemical and physiological effects of 3-CMA, as well as its mechanism of action. Finally, further research could be conducted to explore the potential applications of 3-CMA in organic synthesis, as well as its potential uses as a reagent in laboratory experiments.

properties

IUPAC Name

1-[3-chloro-2-(cyclopropylmethoxy)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-14-7-10-3-2-4-11(13)12(10)15-8-9-5-6-9/h2-4,9,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHKZCGRSAEPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Cl)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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